1,1,1,3,3,3-Hexachloro-2-propanol

Organophosphorus synthesis Phosphorochloridites Reaction specificity

Sourcing a consistent precursor for sterically demanding phosphorochloridite synthesis often introduces unwanted variability from less chlorinated analogs. This compound offers a defined solution. - Specific Reactivity: Its bis(trichloromethyl) architecture yields the distinct phosphorochloridite product documented for advanced organophosphorus applications, unlike 1,1,2,2-tetrachloro-2-propanol. - Unique Physical Property: A high density of 1.848 g/cm³ enables its use as a non-aqueous densifying agent or heavy phase in separations. - Validated Research Tool: Employed as a model for studying hydrogen bonding and conformational isomerism, with its documented weak self-association providing predictable solution behavior.

Molecular Formula C3H2Cl6O
Molecular Weight 266.8 g/mol
CAS No. 6188-63-2
Cat. No. B3054771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,3,3-Hexachloro-2-propanol
CAS6188-63-2
Molecular FormulaC3H2Cl6O
Molecular Weight266.8 g/mol
Structural Identifiers
SMILESC(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)O
InChIInChI=1S/C3H2Cl6O/c4-2(5,6)1(10)3(7,8)9/h1,10H
InChIKeyQHSCXYZVJCEABQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,3,3,3-Hexachloro-2-propanol Procurement Guide


1,1,1,3,3,3-Hexachloro-2-propanol (CAS 6188-63-2) is a highly chlorinated secondary alcohol with the molecular formula C3H2Cl6O and a molecular weight of 266.77 g/mol [1]. It is characterized by its high density of 1.848 g/cm³ and a boiling point of 244.4ºC at 760 mmHg . This compound is a key intermediate in the synthesis of specialized organophosphorus compounds and serves as a model compound for fundamental spectroscopic studies [2][3].

Workflow Organophosphorus intermediate synthesis
Selection High chlorine content supports specific reactivity
Model Compound Steric hindrance & weak H-bonding for spectroscopy

Risks of In-Class Substitution for 1,1,1,3,3,3-Hexachloro-2-propanol


The performance of 1,1,1,3,3,3-Hexachloro-2-propanol is dictated by its specific molecular architecture, which cannot be assumed for other in-class compounds. For instance, its unique reactivity and steric hindrance, a direct consequence of its two trichloromethyl (-CCl3) groups, leads to a specific and quantifiable outcome when reacting with phosphorus trichloride, producing a distinct phosphorochloridite product [1][2]. Substituting it with a less chlorinated analog, such as 1,1,2,2-tetrachloro-2-propanol, will yield a different, less chlorinated phosphorochloridite, which may not meet the required specifications for downstream applications [1]. Furthermore, its weak self-association tendency, unlike many other alcohols, can alter its behavior in mixtures and solutions [2].

Target
Substitute
Risk
1,1,1,3,3,3-Hexachloro-2-propanol
1,1,2,2-Tetrachloro-2-propanol
Product chlorination state differs; synthesis outcome may shift
Weak self-association
Typical alcohol H-bonding
Solution and interface behavior may not transfer

Quantitative Evidence for 1,1,1,3,3,3-Hexachloro-2-propanol


Organophosphorus Synthesis Specificity

The reaction of 1,1,1,3,3,3-hexachloro-2-propanol with phosphorus trichloride yields bis[2,2,2-trichloro-1-(trichloromethyl)ethyl] phosphorochloridite. In contrast, under identical conditions, the less chlorinated analog 1,1,2,2-tetrachloro-2-propanol produces a different product, bis[2,2-dichloro-1-(dichloromethyl)ethyl]phosphorochloridite [1][2]. The difference in the chlorination state of the final product is directly linked to the starting alcohol, making substitution impossible for applications requiring a fully chlorinated moiety.

Synthesis Specificity
Head-to-head
CCl3 phosphorochloridite
CCl2 phosphorochloridite
Product identity is substitution-sensitive
Less chlorinated analog yields different phosphorochloridite
Organophosphorus synthesis Phosphorochloridites Reaction specificity

Density Advantage Over Common Alcohols

1,1,1,3,3,3-Hexachloro-2-propanol has a reported density of 1.848 g/cm³ . This is significantly higher than common organic solvents and typical alcohols. For context, the density of 2-propanol is approximately 0.786 g/cm³. This substantial density difference (a factor of >2.3x) can be leveraged for separation processes or for applications where a dense, non-aqueous phase is required.

Density
Data to verify
1.848 g/cm³
Supports separation workflow selection
Significantly denser than typical alcohols
Physical properties Density Chemical separation

Weak Self-Association vs. Typical Alcohols

Spectroscopic studies reveal that 1,1,1,3,3,3-hexachloro-2-propanol exhibits a very weak tendency for self-association via hydrogen bonding and exists as two distinct conformers in the vapor phase and in solutions, with reversible interconversion occurring in nitrogen matrices upon temperature variation [1]. This behavior is atypical for alcohols, which generally exhibit strong intermolecular hydrogen bonding. The steric hindrance from the trichloromethyl groups is the primary driver for this unique property.

Self-Association
Class-level
Very weak H-bonding
Reported weak H-bonding may alter solution behavior
Steric hindrance from -CCl3 groups
Spectroscopy Hydrogen bonding Conformational analysis

Hazard Classification for Risk Assessment

According to the ECHA C&L Inventory, 1,1,1,3,3,3-hexachloro-2-propanol is classified with the hazard statements H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled) and H400+H410 (very toxic to aquatic life with long lasting effects) [1]. This official classification provides a quantitative risk profile (Acute Tox. 3, Aquatic Acute 1, Aquatic Chronic 1) that allows for direct comparison with other compounds during safety and handling assessments.

Hazard Profile
Reported
Acute Tox. 3 (H301+H311+H331) / Aquatic Acute 1, Chronic 1
Hazard context for safety protocol review
ECHA C&L Inventory classification
Safety Toxicology Risk management

Coenzyme Model Reactions and Synthetic Utility

The compound can be synthesized via the reduction of hexachloroacetone using a specific quinoline derivative (Compound VII), yielding hexachloroisopropanol with a 10% yield [1]. This method, while low-yielding, demonstrates a specific synthetic pathway involving coenzyme model systems that may be of interest for specialized research. The yield (10%) is a quantifiable metric for this specific transformation.

Coenzyme Model Yield
Reported
10% yield
Reported yield benchmark for coenzyme studies
Reduction of hexachloroacetone via quinoline derivative
Synthetic methodology Coenzyme models Reduction reactions

Application Scenarios for 1,1,1,3,3,3-Hexachloro-2-propanol


Building Block for Organophosphorus Compounds

This compound is a specific precursor for synthesizing bis[2,2,2-trichloro-1-(trichloromethyl)ethyl] phosphorochloridite [1]. This reaction is highly specific, and substituting the alcohol with a less chlorinated analog will result in a different product. This application is critical for users who require this exact phosphorochloridite for further synthesis or as a final product component [1].

Model Compound for Spectroscopic Studies

Due to its unique conformational isomerism and weak self-association tendency, 1,1,1,3,3,3-hexachloro-2-propanol is valuable as a model compound for studying the effects of steric hindrance on hydrogen bonding and molecular conformation [2]. Its behavior in various matrices (argon, krypton, nitrogen) and the reversible interconversion between its two conformers provide a well-characterized system for advanced spectroscopic investigations [2].

Dense Organic Phase for Separations

With a density of 1.848 g/cm³, this compound can serve as a high-density, non-aqueous phase in liquid-liquid extractions or as a densifying agent in specific formulations . Its high chlorine content and density differentiate it from common organic solvents and alcohols, providing a unique physical property for process engineering applications .

Substrate in Coenzyme Model Research

The compound is a known product in the reduction of hexachloroacetone by specific dihydroquinoline compounds, which are models for nicotinamide coenzymes [3]. Researchers working in this niche area of bioorganic chemistry may require this exact compound to replicate experiments, study reaction mechanisms, or compare the reactivity of different coenzyme models, where its formation yield (10% in this specific case) is a documented benchmark [3].

Application
Selection Property
Validation Focus
Organophosphorus synthesis
Highly chlorinated alcohol structure
Verify phosphorochloridite product identity
Spectroscopic model
Conformational isomerism and weak H-bonding
Review IR/Raman behavior in target matrix
Dense phase separation
High density relative to common alcohols
Assess phase separation efficiency
Coenzyme model research
Known reduction product of hexachloroacetone
Replicate or benchmark synthetic protocol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,1,3,3,3-Hexachloro-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.